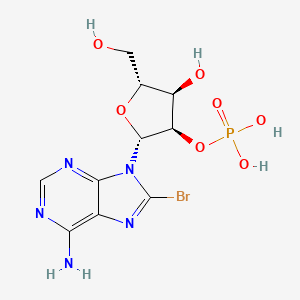

8-Bromo-2'-amp

Description

BenchChem offers high-quality 8-Bromo-2'-amp suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromo-2'-amp including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

23583-49-5 |

|---|---|

Molecular Formula |

C10H13BrN5O7P |

Molecular Weight |

426.12 g/mol |

IUPAC Name |

[(2R,3R,4R,5R)-2-(6-amino-8-bromopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C10H13BrN5O7P/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(23-24(19,20)21)5(18)3(1-17)22-9/h2-3,5-6,9,17-18H,1H2,(H2,12,13,14)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1 |

InChI Key |

XGLRXXJRGLGBEM-UUOKFMHZSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)CO)O)OP(=O)(O)O)N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C(=N2)Br)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)(O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)CO)O)OP(=O)(O)O)N |

Other CAS No. |

23583-49-5 |

Synonyms |

8-bromo-2'-AMP |

Origin of Product |

United States |

Foundational & Exploratory

8-Bromo-cAMP: An In-Depth Technical Guide to a Potent Protein Kinase A (PKA) Activator

This guide provides a comprehensive technical overview of 8-Bromoadenosine 3',5'-cyclic monophosphate (8-Bromo-cAMP), a widely utilized cell-permeable analog of cyclic adenosine monophosphate (cAMP) for the specific activation of Protein Kinase A (PKA). Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanism of action, provides detailed experimental protocols, and offers insights into the practical application of this critical research tool.

Introduction: The Significance of 8-Bromo-cAMP in Cellular Signaling Research

The cyclic AMP (cAMP) signaling pathway is a fundamental and versatile signal transduction cascade in eukaryotic cells, governing a vast array of physiological processes including metabolism, gene expression, cell growth, and apoptosis.[1] At the heart of this pathway lies the cAMP-dependent Protein Kinase A (PKA). The ability to precisely manipulate PKA activity is paramount for dissecting its multifaceted roles in cellular function and disease.

8-Bromo-cAMP has emerged as an indispensable tool for researchers due to two key properties: its enhanced membrane permeability and its increased resistance to degradation by phosphodiesterases (PDEs) compared to the endogenous second messenger, cAMP.[2][3] The addition of a bromine atom at the 8th position of the adenine ring renders the molecule more lipophilic, facilitating its passage across the cell membrane.[4] Furthermore, this modification sterically hinders its hydrolysis by PDEs, the enzymes responsible for terminating cAMP signaling, thus ensuring a sustained activation of PKA.[2][5] This long-acting characteristic makes 8-Bromo-cAMP a reliable and potent tool for studying the downstream consequences of PKA activation.[2][6]

Mechanism of Action: How 8-Bromo-cAMP Activates PKA

The activation of PKA by 8-Bromo-cAMP mirrors the physiological mechanism of cAMP. In its inactive state, PKA exists as a tetrameric holoenzyme composed of two regulatory (R) subunits and two catalytic (C) subunits.[7] The regulatory subunits bind to and inhibit the kinase activity of the catalytic subunits.

The binding of two molecules of a cyclic nucleotide, such as cAMP or 8-Bromo-cAMP, to each regulatory subunit induces a conformational change. This change leads to the dissociation of the catalytic subunits from the regulatory subunits. The now-free and active catalytic subunits can then phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, thereby propagating the signal throughout the cell.[8]

Figure 1: The cAMP/PKA signaling pathway and the role of 8-Bromo-cAMP.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 8-Bromo-cAMP is crucial for its effective use in experiments.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrN₅O₆P | [9] |

| Molecular Weight | 408.1 g/mol | [6] |

| CAS Number | 23583-48-4 | [6] |

| Purity | Typically ≥95% | [6] |

| Appearance | Crystalline solid | [6] |

| Solubility | Soluble in water (up to 100 mM) and PBS (≤ 7.4 mM) | [6][10] |

| Storage | Store at -20°C, protected from light and moisture. | [6][10] |

Stock Solution Preparation:

To prepare a stock solution, dissolve 8-Bromo-cAMP in sterile water or PBS (pH 7.2).[6] If the compound does not fully dissolve at room temperature, gentle warming in a 37°C water bath with periodic mixing is recommended until the solution is clear.[6] It is advisable to prepare fresh stock solutions before use. For long-term storage, aliquot the stock solution into working volumes to avoid repeated freeze-thaw cycles and store at -20°C.[6]

Experimental Protocols

The following protocols provide a framework for utilizing 8-Bromo-cAMP to study PKA activation and its downstream effects. It is imperative to optimize concentrations and incubation times for specific cell types and experimental goals.

General Protocol for PKA Activation in Cultured Cells

This protocol outlines the basic steps for treating cultured cells with 8-Bromo-cAMP to activate PKA.

Materials:

-

8-Bromo-cAMP

-

Appropriate cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cultured cells of interest

Procedure:

-

Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere and reach the desired confluency.

-

Stock Solution Preparation: Prepare a stock solution of 8-Bromo-cAMP in sterile water or PBS as described in Section 3.

-

Treatment: Dilute the 8-Bromo-cAMP stock solution directly into the cell culture medium to achieve the final desired concentration. Typical working concentrations range from 10 µM to 1 mM, depending on the cell type and the desired effect.[11][12]

-

Incubation: Incubate the cells with the 8-Bromo-cAMP-containing medium for the desired period. Incubation times can range from minutes for studying rapid phosphorylation events to several days for inducing differentiation.[11][12]

-

Downstream Analysis: Following incubation, harvest the cells for downstream applications such as Western blotting, immunofluorescence, or gene expression analysis.

Western Blot Analysis of PKA Substrate Phosphorylation

This protocol describes how to assess PKA activation by detecting the phosphorylation of a known PKA substrate, such as CREB (cAMP response element-binding protein), at Serine 133.

Materials:

-

Cells treated with 8-Bromo-cAMP (as per Protocol 4.1)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibody against phospho-CREB (Ser133)

-

Primary antibody against total CREB

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Lysis: After treatment with 8-Bromo-cAMP, wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a suitable protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-CREB (Ser133) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps as in step 6.

-

Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total CREB to normalize for protein loading.

Figure 2: A typical workflow for Western blot analysis of PKA substrate phosphorylation.

Quantitative Data and Applications

The effective concentration of 8-Bromo-cAMP can vary significantly depending on the cell type, the duration of treatment, and the specific biological endpoint being measured. The following table summarizes some reported effective concentrations and their observed effects.

| Cell Type | Concentration | Effect | Reference |

| Human Neonatal Foreskin Fibroblasts (HFF1) | 0.1 - 0.5 mM | Enhances reprogramming efficiency | [11] |

| Esophageal Cancer Cells (Eca-109) | 20 µM | Induces apoptosis | [11] |

| Human Endometrial Stromal Cells | 0.5 mM | Induces decidualization | [11] |

| IL-3 Dependent Leukemic Cell Line | ~10 µM (ED₅₀) | Increased DNA synthesis | [12] |

| BEAS-2B Bronchial Epithelial Cells | 100 µM | Attenuated RSV-induced barrier disruption | [13] |

| COS-1 Cells | Not specified | Increased SRC-1 phosphorylation | [14] |

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| No or weak PKA activation | - Insufficient 8-Bromo-cAMP concentration.- Short incubation time.- Degraded 8-Bromo-cAMP stock solution. | - Perform a dose-response experiment to determine the optimal concentration.- Increase the incubation time.- Prepare a fresh stock solution of 8-Bromo-cAMP. |

| Cell toxicity | - 8-Bromo-cAMP concentration is too high. | - Reduce the concentration of 8-Bromo-cAMP.- Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration. |

| Inconsistent results | - Variability in cell density or passage number.- Inconsistent preparation of 8-Bromo-cAMP solution. | - Maintain consistent cell culture practices.- Ensure accurate and consistent preparation of the 8-Bromo-cAMP working solution. |

| Off-target effects | - At high concentrations, 8-Bromo-cAMP may have effects independent of PKA. | - Use the lowest effective concentration.- Consider using a PKA-specific inhibitor (e.g., H89) as a negative control to confirm PKA-dependency.[15] |

Conclusion

8-Bromo-cAMP is a powerful and versatile tool for investigating the myriad roles of the PKA signaling pathway. Its enhanced cell permeability and resistance to enzymatic degradation provide researchers with a reliable means to induce sustained PKA activation. By understanding its mechanism of action and adhering to carefully designed experimental protocols, scientists can effectively leverage 8-Bromo-cAMP to unravel the complexities of cellular signaling in both health and disease.

References

-

Oreate AI. (2026, February 18). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. [Link]

-

Chen, L., et al. (2016). The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review). Experimental and Therapeutic Medicine, 11(5), 1579-1584. [Link]

-

BIOLOG Life Science Institute. (2023, December 13). Technical Information about 8-Br-cAMP. [Link]

-

Alqinyah, M., et al. (2022). cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach. Cancers, 14(13), 3124. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 32014, 8-bromo-cAMP. [Link]

-

Oreate AI. (2026, February 18). Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. [Link]

-

BioGems. (n.d.). 8-Bromo-cAMP. [Link]

-

Wang, Y., & Adjaye, J. (2011). A cyclic AMP analog, 8-Br-cAMP, enhances the induction of pluripotency in human fibroblast cells. Stem cell reviews and reports, 7(2), 331–341. [Link]

-

Cital, D. A., et al. (2017). cAMP-dependent activation of protein kinase A attenuates respiratory syncytial virus-induced human airway epithelial barrier disruption. PloS one, 12(7), e0181876. [Link]

-

Iwao, T., et al. (2019). Cyclic AMP Signaling Promotes the Differentiation of Human Induced Pluripotent Stem Cells into Intestinal Epithelial Cells. Biological & pharmaceutical bulletin, 42(4), 624–632. [Link]

-

Wikipedia. (2023, July 22). 8-Bromoadenosine 3',5'-cyclic monophosphate. [Link]

-

Abel, T., & Nguyen, P. V. (2008). Regulation of hippocampus-dependent memory by cyclic AMP-dependent protein kinase. Progress in brain research, 169, 97–113. [Link]

-

Isensee, J., et al. (2018). PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination. The Journal of cell biology, 217(5), 1777–1793. [Link]

-

Alqinyah, M., et al. (2022). cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach. MDPI. [Link]

-

Wang, H. M., et al. (2007). Dual effects of 8-Br-cAMP on differentiation and apoptosis of human esophageal cancer cell line Eca-109. World journal of gastroenterology, 13(4), 577–582. [Link]

-

Rowan, B. G., et al. (2000). 8-Bromo-cyclic AMP induces phosphorylation of two sites in SRC-1 that facilitate ligand-independent activation of the chicken progesterone receptor and are critical for functional cooperation between SRC-1 and CREB binding protein. Molecular and cellular biology, 20(23), 8720–8730. [Link]

Sources

- 1. journals.physiology.org [journals.physiology.org]

- 2. 8-Bromo-cAMP, sodium salt | cAMP | Tocris Bioscience [tocris.com]

- 3. rndsystems.com [rndsystems.com]

- 4. Creating tables in Markdown [thetestingpirate.be]

- 5. rupress.org [rupress.org]

- 6. medium.com [medium.com]

- 7. Tables in Markdown | Codeberg Documentation [docs.codeberg.org]

- 8. DOT Language | Graphviz [graphviz.org]

- 9. markdownguide.org [markdownguide.org]

- 10. journals.physiology.org [journals.physiology.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. apexbt.com [apexbt.com]

- 13. cAMP-dependent activation of protein kinase A attenuates respiratory syncytial virus-induced human airway epithelial barrier disruption | PLOS One [journals.plos.org]

- 14. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Markdown Tables - GeeksforGeeks [geeksforgeeks.org]

Technical Deep Dive: The Structural Basis of 8-Bromo-cAMP Resistance to Phosphodiesterase

Executive Summary

8-Bromo-cAMP (8-Br-cAMP) is a synthetic analog of cyclic AMP (cAMP) widely utilized in signal transduction research due to its membrane permeability and, crucially, its resistance to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs).

The core mechanism of this resistance is conformational locking . The bulky bromine atom at the C-8 position creates steric hindrance that forces the purine ring into the syn conformation . In contrast, the catalytic pockets of major cAMP-degrading enzymes (such as the PDE4 family) have evolved to recognize and hydrolyze cAMP exclusively in the anti conformation . This structural mismatch prevents the formation of the transition state required for phosphodiester bond cleavage, effectively rendering 8-Br-cAMP biologically stable while retaining its ability to bind and activate Protein Kinase A (PKA).

Part 1: Structural Mechanics of Resistance

The Syn/Anti Conformational Lock

The primary determinant of PDE resistance is the rotation of the glycosidic bond connecting the ribose sugar to the adenine base.

-

Endogenous cAMP: Exists in dynamic equilibrium but predominantly adopts the anti conformation in solution and when bound to the active sites of PDEs. In the anti form, the six-membered pyrimidine ring of the adenine is directed away from the ribose sugar.

-

8-Bromo-cAMP: The substitution of hydrogen with a bromine atom at position 8 introduces significant steric bulk (Van der Waals radius: Br ≈ 1.85 Å vs. H ≈ 1.2 Å). If 8-Br-cAMP were to adopt the anti conformation, the bromine atom would sterically clash with the ribose ring (specifically the O4' or H2' atoms). To relieve this strain, the molecule rotates the glycosidic bond to the syn conformation , where the bromine atom projects away from the sugar.

Visualization of the Steric Clash

The following diagram illustrates the conformational restriction imposed by the C-8 bromine substitution.

Figure 1: Conformational locking mechanism. The C-8 Bromine forces the molecule into the 'syn' state to avoid steric collision with the ribose sugar.

Part 2: The Enzymatic Filter (PDE Active Site)

Why does the syn conformation prevent hydrolysis? The answer lies in the highly conserved architecture of the PDE catalytic domain, specifically the Glutamine Switch mechanism.[1]

The Glutamine Switch & Hydrophobic Clamp

The active sites of PDEs (e.g., PDE4, PDE3) contain a "hydrophobic clamp" formed by conserved phenylalanine or tyrosine residues, which sandwich the purine ring of the substrate. Crucially, an invariant Glutamine residue (e.g., Gln369 in PDE4D2) anchors the substrate via hydrogen bonds.

-

Recognition of cAMP (Anti): The invariant glutamine forms a bidentate hydrogen bond network with the N1 and N6 atoms of the adenine ring. This precise alignment is only possible when the adenine is in the anti conformation .

-

Rejection of 8-Br-cAMP (Syn):

-

Steric Exclusion: The syn conformation presents a different 3D profile that physically cannot fit into the narrow hydrophobic slot designed for the anti conformer.

-

H-Bond Mismatch: Even if it could enter, the nitrogen atoms (N1/N6/N7) would be misaligned relative to the invariant glutamine, preventing the stabilization of the enzyme-substrate complex.

-

Active Site Sterics: The bulky bromine atom itself may directly clash with residues lining the pocket (e.g., the "M-loop" or hydrophobic clamp residues), preventing the phosphate group from reaching the catalytic metal ions (Zn²⁺/Mg²⁺) required for hydrolysis.

-

Comparative Kinetics

While 8-Br-cAMP is often termed "non-hydrolyzable," it is more accurately described as kinetically resistant . The hydrolysis rate is negligible on biological timescales compared to cAMP.

| Parameter | Endogenous cAMP | 8-Bromo-cAMP | Mechanism of Difference |

| Conformation | Predominantly Anti | Locked Syn | C-8 Steric Hindrance |

| PDE Affinity (Km) | Low µM (High Affinity) | High µM / mM (Low Affinity) | Inability to fit hydrophobic pocket |

| Hydrolysis Rate (Vmax) | 100% (Reference) | < 0.5% (Negligible)* | Misalignment with Catalytic Metals |

| PKA Activation | Potent | Potent (Full Agonist) | PKA RI/RII subunits tolerate Syn |

*Note: Based on comparative data for 8-substituted purine nucleotides (e.g., 8-Br-cGMP vs cGMP Vmax ratio).

Part 3: Functional Consequence & Pathway Logic

The utility of 8-Br-cAMP arises from its selectivity : it is rejected by the "off-switch" (PDE) but accepted by the "on-switch" (PKA).

-

PKA Tolerance: The Regulatory (R) subunits of PKA (RI and RII) possess two cAMP binding domains (Site A and Site B). Site B, in particular, is conformationally flexible and can accommodate the syn conformation of 8-Br-cAMP. This allows 8-Br-cAMP to bind, induce the release of the Catalytic (C) subunit, and trigger downstream phosphorylation.

-

Signal Prolongation: Because PDEs cannot degrade 8-Br-cAMP, the pool of activator remains high, leading to sustained PKA activity that mimics a constitutively active signaling state.

Figure 2: Differential processing of cAMP vs 8-Br-cAMP. The analog bypasses the PDE degradation pathway while retaining PKA activation capability.

Part 4: Experimental Protocol for Validating Resistance

To empirically verify the resistance of 8-Br-cAMP compared to cAMP, a Scintillation Proximity Assay (SPA) or Fluorescence Polarization (FP) assay is recommended. Below is a validated protocol using a colorimetric approach for accessibility.

Protocol: Comparative PDE Hydrolysis Assay (Colorimetric)

Objective: Quantify the relative hydrolysis rates of cAMP and 8-Br-cAMP by recombinant PDE4D.

Materials:

-

Enzyme: Recombinant human PDE4D (approx. 10 mU/well).

-

Substrates: cAMP and 8-Bromo-cAMP (stock 1 mM).

-

Detection System: Phosphate-binding reagent (e.g., Malachite Green) to detect free phosphate released by 5'-nucleotidase coupling.

-

Coupling Enzyme: 5'-Nucleotidase (converts 5'-AMP product to Adenosine + Pi).

Workflow:

-

Preparation: Dilute PDE4D in Assay Buffer (40 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 1 mM DTT).

-

Substrate Incubation:

-

Set up a 96-well plate.

-

Control Wells: cAMP (10 µM) + PDE4D.

-

Test Wells: 8-Br-cAMP (10 µM) + PDE4D.

-

Blank Wells: Substrates without PDE4D.

-

-

Reaction: Incubate at 30°C for 30 minutes.

-

Coupling Step: Add 5'-Nucleotidase (5 U/mL) to all wells. Incubate for 15 minutes at 37°C. (This converts the PDE product 5'-AMP/8-Br-5'-AMP into free phosphate).

-

Termination & Detection: Add Malachite Green reagent. Incubate 20 mins at room temperature.

-

Readout: Measure Absorbance at 620 nm.

Expected Results:

-

cAMP Wells: High OD620 (indicating high phosphate release due to rapid hydrolysis).

-

8-Br-cAMP Wells: OD620 near baseline (similar to Blank), confirming resistance to hydrolysis.

Figure 3: Experimental workflow for validating PDE resistance via phosphate detection.

References

- Meyer, R. B., et al. (1973). "Analogs of cyclic AMP and cyclic GMP: General methods of synthesis and the occurrence of a binding site specificity." Journal of Cyclic Nucleotide Research.

-

Francis, S. H., et al. (2011). "Phosphodiesterases and Cyclic Nucleotide Signaling." Physiological Reviews. Link

- Ke, H., & Wang, H. (2007). "Crystal structures of phosphodiesterases and implications on substrate specificity and inhibitor selectivity." Current Topics in Medicinal Chemistry. (Details the Glutamine Switch).

- Dostmann, W. R., et al. (1990). "Probing the cyclic nucleotide binding sites of cAMP-dependent protein kinase I and II with analogs of cAMP." Journal of Biological Chemistry. (Explains PKA tolerance of syn analogs).

- Gillespie, P. G., & Beavo, J. A. (1989). "Characterization of cyclic nucleotide phosphodiesterases with cyclic AMP analogs." Molecular Pharmacology.

Sources

The Researcher’s Guide to 8-Bromo-cAMP: History, Mechanism, and Protocols

Executive Summary

8-Bromoadenosine 3′,5′-cyclic monophosphate (8-Bromo-cAMP or 8-Br-cAMP) is a cell-permeable analog of the second messenger cAMP.[1][2][3][4] Unlike native cAMP, which cannot cross cell membranes and is rapidly degraded by phosphodiesterases (PDEs), 8-Br-cAMP provides a robust, long-acting tool for activating cAMP-dependent Protein Kinase (PKA) and Exchange Protein Activated by cAMP (EPAC).

This guide synthesizes the chemical history, pharmacological mechanics, and standardized protocols for using 8-Br-cAMP in cell biology and drug discovery.

Part 1: The Genesis of a Tool

The Post-Sutherland Era

Following Earl Sutherland’s discovery of cAMP in 1958, researchers faced a critical barrier: native cAMP is hydrophilic and carries a negative charge at physiological pH, making it impermeable to plasma membranes. Furthermore, intracellular PDEs rapidly hydrolyze exogenous cAMP, rendering it useless for external application.

The Muneyama Breakthrough (1971)

The pivotal moment arrived in 1971 when Muneyama, Robins, and colleagues published their work on 8-substituted cAMP derivatives in Biochemistry. They sought to modify the purine ring to enhance lipophilicity and enzymatic stability without destroying biological activity.[5]

They discovered that halogenating the 8-position of the adenine ring (specifically with Bromine) created a molecule that:

-

Retained the ability to activate PKA.

-

Resisted hydrolysis by PDEs.[6]

-

Possessed sufficient lipophilicity to enter cells via passive diffusion.[5]

This synthesis transformed cAMP from a theoretical intracellular messenger into an experimentally manipulatable variable.

Part 2: Chemical Pharmacology

Structure-Activity Relationship (SAR)

The utility of 8-Br-cAMP stems from the steric bulk of the bromine atom at carbon-8.

-

Conformational Locking (Syn vs. Anti): Native cAMP exists in dynamic equilibrium between syn and anti conformations regarding the glycosidic bond. The bulky bromine atom creates steric hindrance with the ribose sugar, forcing the adenine ring predominantly into the syn conformation . This structural rigidity affects how the molecule docks into the binding pockets of PKA regulatory subunits.

-

Phosphodiesterase (PDE) Resistance: The same steric bulk that locks the conformation also hinders the approach of PDEs. While not "hydrolysis-proof" (unlike Sp-8-Br-cAMPS), 8-Br-cAMP is hydrolyzed significantly slower than native cAMP, allowing it to accumulate intracellularly and sustain signaling.

-

Lipophilicity: The bromine atom increases the partition coefficient of the molecule, facilitating membrane transit.[1] However, it is less lipophilic than dibutyryl-cAMP (db-cAMP) .

-

Critical Distinction: While db-cAMP enters cells faster, it must be enzymatically cleaved to release butyrate, which can be cytotoxic or induce histone deacetylase (HDAC) inhibition. 8-Br-cAMP avoids these "butyrate effects," making it a cleaner tool for specific cAMP questions.

-

Part 3: Mechanism of Action

8-Br-cAMP acts as a direct agonist. Once inside the cytoplasm, it targets:

-

PKA (Protein Kinase A): Binds to the Regulatory (R) subunits, causing the release of Catalytic (C) subunits.

-

EPAC (Exchange Protein Activated by cAMP): A Rap1 guanine nucleotide exchange factor.

-

CNG Channels: Cyclic nucleotide-gated ion channels.

Selectivity Profile

-

PKA vs. PKG: 8-Br-cAMP is highly selective for PKA (

) over cGMP-dependent protein kinase (PKG) ( -

Site Selectivity: PKA holoenzymes have two cAMP binding sites (Site A and Site B). 8-Br-cAMP shows a preference for Site B (also known as Site 1) on the regulatory subunit.

Visualization: The Signaling Cascade

The following diagram illustrates the entry of 8-Br-cAMP and its bypass of the upstream G-Protein/Adenylate Cyclase machinery.

Caption: 8-Br-cAMP diffuses across the membrane, resists PDE degradation, and directly activates PKA/EPAC.

Part 4: Comparative Analysis of cAMP Modulators

When designing an experiment, choosing the right modulator is critical for data integrity.

| Compound | Permeability | PDE Resistance | Specificity | Primary Drawback |

| 8-Br-cAMP | Moderate | High | PKA >> PKG | Less permeable than db-cAMP; potential off-target binding to CNG channels. |

| db-cAMP | High | High | PKA | Releases butyrate upon metabolism, which inhibits HDACs and alters gene expression independently of cAMP. |

| Forskolin | High | N/A | Adenylate Cyclase | Increases all cAMP pools globally; ineffective if AC is inhibited. |

| IBMX | High | N/A | Pan-PDE Inhibitor | Raises basal cAMP/cGMP indiscriminately; blocks adenosine receptors. |

| Sp-8-Br-cAMPS | Moderate | Complete | PKA | More expensive; sulfur substitution makes it resistant to hydrolysis but acts as a PKA activator. |

Part 5: Experimental Framework

Preparation and Storage

-

Solubility: Soluble in water (up to 100 mM) or DMSO.

-

pH Stability: Stable in neutral aqueous solutions.

-

Sterilization: Filter sterilize (0.22 µm) aqueous stocks. Do not autoclave.

-

Storage: Aliquot stocks and store at -20°C. Avoid repeated freeze-thaw cycles.

Standard Cell Treatment Protocol

Goal: Induce differentiation or activate PKA signaling in adherent cell culture.

Step 1: Stock Preparation Dissolve 8-Br-cAMP (MW: ~430.1 g/mol ) in PCR-grade water to create a 100 mM stock .

-

Calculation: 43 mg in 1 mL water.

Step 2: Cell Preparation Seed cells (e.g., fibroblasts, ESCs) and allow them to reach 70-80% confluency. Serum-starve for 6-12 hours if assessing acute signaling (phosphorylation) to reduce basal noise.

Step 3: Treatment Dilute stock directly into fresh, pre-warmed culture media.

-

Working Concentration: 100 µM – 1 mM (Standard "hammer" dose is 1 mM).

-

Vehicle Control: Add an equivalent volume of sterile water to control wells.

Step 4: Incubation

-

Acute Signaling (Western Blot): 15 min – 2 hours.

-

Differentiation (Morphology/PCR): 24 – 72 hours (replenish media/compound every 24h).

Visualization: Experimental Workflow

Caption: Standardized workflow for 8-Br-cAMP preparation and application in cell culture.

References

-

Muneyama, K., et al. (1971). Chemical synthesis and biological activity of 8-substituted adenosine 3',5'-cyclic monophosphate derivatives.[7] Biochemistry, 10(12), 2390–2395.[7] [Link]

-

Schwede, F., et al. (2000). 8-Substituted cAMP analogues reveal marked differences in adaptability, excitability, and connectivity of cAMP-dependent protein kinase binding sites. Biochemistry, 39(30), 8803–8812. [Link]

-

Ogreid, D., et al. (1989). Activation of protein kinase A isozymes by cyclic nucleotide analogs: distinct synergistic effects of 8-substituted and 6-substituted analogs. European Journal of Biochemistry, 181(1), 19–31. [Link]

Sources

- 1. biolog.de [biolog.de]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. cdn.stemcell.com [cdn.stemcell.com]

- 5. What is Dibutyryl Cyclic AMP? - Creative Proteomics [creative-proteomics.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Chemical synthesis and biological activity of 8-substituted adenosine 3',5'-cyclic monophosphate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Mechanistic Role of 8-Bromo-cAMP in Signal Transduction: A Technical Guide

Executive Summary

8-Bromoadenosine 3',5'-cyclic monophosphate (8-Br-cAMP) is a widely utilized cell-permeable analog of endogenous cyclic AMP (cAMP). Its primary utility in drug development and signal transduction research stems from a single halogen substitution at the C-8 position of the adenine ring. This guide dissects the structural mechanics of this substitution, explaining how a shift in conformational equilibrium confers resistance to phosphodiesterases (PDEs) and selective activation of Protein Kinase A (PKA).

Structural Mechanistics: The Syn vs. Anti Paradigm

The defining feature of 8-Br-cAMP is not merely its increased lipophilicity, but its impact on the molecule's three-dimensional conformation.

The Steric Driver

In native cAMP, the adenine base typically rotates relatively freely relative to the ribose sugar, though it energetically favors the anti conformation (where the base is oriented away from the sugar).

In 8-Br-cAMP, the bromine atom is significantly bulkier than the hydrogen it replaces (Van der Waals radius of Br is ~1.85 Å vs. 1.2 Å for H). This bulk creates severe steric hindrance with the ribose ring if the molecule attempts to adopt the anti conformation. Consequently, 8-Br-cAMP is energetically forced into the syn conformation .

Mechanistic Flow

The following diagram illustrates how this structural constraint dictates biological function:

Figure 1: The causal chain from bromine substitution to biological function. The steric bulk forces a specific conformational state that enzymes recognize differently than native cAMP.

Functional Consequences[1][2][3][4][5][6]

Phosphodiesterase (PDE) Resistance

Endogenous cAMP is rapidly hydrolyzed by cyclic nucleotide phosphodiesterases (PDEs) into 5'-AMP, terminating the signal.[1] The catalytic pockets of most PDEs are evolved to accommodate the anti conformer of cAMP.

-

Mechanism: The bulky bromine atom in 8-Br-cAMP sterically clashes with residues in the PDE catalytic cleft, drastically reducing the rate of hydrolysis [1].

-

Result: 8-Br-cAMP acts as a "long-acting" agonist.[2] It accumulates intracellularly and maintains PKA activation for hours, whereas native cAMP pulses are transient.

PKA Isozyme Selectivity

Protein Kinase A (PKA) holoenzymes contain two Regulatory (R) subunits, each with two cAMP binding sites: Site A (fast dissociation, N-terminal) and Site B (slow dissociation, C-terminal).

-

Site Preference: 8-Br-cAMP exhibits a distinct preference for Site B (also referred to as Site 1 in older literature) [2].

-

Cooperative Activation: By binding tightly to Site B, 8-Br-cAMP induces a conformational change that exposes Site A (or allows endogenous cAMP to bind Site A more easily), leading to holoenzyme dissociation and release of the active Catalytic (C) subunits.

-

Affinity: The activation constant (

) is typically in the range of 0.05 µM, indicating high potency [3].

Comparative Analysis: Selecting the Right Analog

Researchers often conflate 8-Br-cAMP with Dibutyryl-cAMP (db-cAMP). This is a critical error in experimental design.

Table 1: Comparative Properties of cAMP Analogs

| Feature | 8-Bromo-cAMP | Dibutyryl-cAMP (db-cAMP) | Sp-8-Br-cAMPS |

| Membrane Permeability | Moderate (Lipophilic base) | High (Butyryl groups mask charges) | Moderate |

| PDE Resistance | High (Hydrolysis resistant) | Moderate (Requires intracellular cleavage) | Extreme (Sulfur substitution) |

| Metabolic Byproducts | None (Clean) | Butyrate (HDAC inhibitor - Confounding) | None |

| PKA Site Selectivity | Site B Preference | General | Site B Preference |

| Primary Use Case | Precise PKA activation without transcriptional artifacts | High-load delivery required | Long-term (>24h) stability studies |

Critical Insight: Avoid db-cAMP in gene expression studies. The released butyrate acts as a Histone Deacetylase (HDAC) inhibitor, which can alter gene transcription independently of the PKA pathway, leading to false positives. 8-Br-cAMP is the cleaner alternative [4].

Experimental Protocols

Solubility and Preparation

8-Br-cAMP is available as a free acid or sodium salt. The sodium salt is significantly more water-soluble.

-

Stock Solution: Dissolve 8-Br-cAMP (Na+ salt) in distilled water or PBS to 100 mM.

-

pH Consideration: If using the free acid, solubility is poor in water. Dissolve in 0.1 N NaOH or NH₄OH, then adjust pH.

-

Storage: Aliquot and store at -20°C. Protect from light (halogens can be photosensitive).

Cell Treatment Workflow

The following protocol ensures consistent activation while minimizing toxicity.

Figure 2: Standard operating procedure for cellular treatment.

Protocol Notes:

-

Dosing: A concentration of 0.1 mM to 1 mM is standard. Unlike db-cAMP, which often requires higher loads (up to 5 mM) due to inefficient intracellular conversion, 8-Br-cAMP is directly active.

-

Controls: Always run a "vehicle only" control. If using high concentrations (>1 mM), run a control with 8-Bromo-adenosine (non-cyclic) to rule out adenosine receptor effects.

References

-

Miller, J. P., et al. (1973). Synthesis and biological activity of 8-substituted derivatives of cyclic AMP. This foundational work establishes the structure-activity relationship of C-8 substituted analogs.

-

Ogreid, D., et al. (1989).[3] Comparison of the two classes of binding sites (A and B) of type I and type II cyclic-AMP-dependent protein kinases using cyclic nucleotide analogs. European Journal of Biochemistry.[3] Establishes the Site B selectivity of 8-Br-cAMP.

-

Selleck Chemicals. 8-Bromo-cAMP Sodium Salt Datasheet. Provides specific activation constants (Ka = 0.05 µM) and solubility data.

-

Dose and Chemical Modification Considerations for Continuous Cyclic AMP Analog Delivery to the Injured CNS. (2004). Experimental Neurology. Differentiates the toxicity of butyrate (from db-cAMP) vs the cleaner profile of 8-Br-cAMP.

Sources

Methodological & Application

Application Note: 8-Bromo-cAMP in Cancer Cell Apoptosis Studies

[1][2][3][4]

Introduction: The Strategic Role of cAMP Analogs

Cyclic AMP (cAMP) is a ubiquitous second messenger governing diverse cellular fates, from proliferation to programmed cell death. However, the use of native cAMP in exogenous studies is limited by its poor membrane permeability and rapid hydrolysis by phosphodiesterases (PDEs).

8-Bromo-cAMP (8-Bromoadenosine 3',5'-cyclic monophosphate) overcomes these limitations. By substituting a bromine atom at the 8-position of the adenine ring, this analog achieves:

-

Enhanced Lipophilicity: Facilitating passive diffusion across cell membranes.

-

PDE Resistance: ensuring sustained intracellular activation of Protein Kinase A (PKA).[1]

-

Site-Selective Activation: Preferentially binding to specific PKA regulatory subunits compared to other analogs like 8-Cl-cAMP.

This guide details the application of 8-Bromo-cAMP to induce and study apoptosis in cancer models, specifically focusing on lymphoid, neuroblastoma, and esophageal cancer lines where PKA hyperactivation triggers cell death pathways.

Mechanism of Action: PKA-Mediated Apoptosis[4][6]

The "cAMP paradox" dictates that elevated cAMP can be mitogenic in some cell types (e.g., fibroblasts) but apoptotic in others (e.g., leukemic cells). In the context of cancer apoptosis, 8-Bromo-cAMP acts primarily through the cAMP/PKA signaling axis .

Mechanistic Pathway[2][3][7][8][9][10]

-

Entry & Binding: 8-Bromo-cAMP permeates the membrane and binds to the Regulatory (R) subunits of PKA.

-

Holoenzyme Dissociation: This binding releases the Catalytic (C) subunits.

-

Target Phosphorylation: Active PKA phosphorylates downstream targets. In apoptotic contexts (e.g., HL-60 leukemia or SH-SY5Y neuroblastoma), this leads to:

-

Downregulation of Anti-apoptotic proteins: Specifically Mcl-1 and Bcl-2 .

-

Upregulation/Activation of Pro-apoptotic proteins: Increased expression or dephosphorylation of Bad .

-

Cell Cycle Arrest: Induction of G1 or G2/M arrest, preventing proliferation and forcing the cell into an apoptotic cascade.

-

Visualization: The Apoptotic Signaling Cascade

The following diagram illustrates the critical signaling nodes activated by 8-Bromo-cAMP leading to apoptosis.

Figure 1: 8-Bromo-cAMP induced PKA signaling pathway leading to apoptosis via Bcl-2 family modulation and cell cycle arrest.

Experimental Design & Protocols

Reagent Preparation

Critical Note: 8-Bromo-cAMP is hygroscopic. Accurate weighing requires rapid handling or the use of pre-weighed vials.

| Parameter | Specification |

| Solvent | Sterile Water (preferred) or PBS. |

| Solubility | Up to 100 mM (approx. 43 mg/mL).[2] |

| Stock Concentration | Prepare a 50 mM or 100 mM stock. |

| Storage | Aliquot and store at -20°C . Stable for 3-6 months. Avoid freeze-thaw cycles. |

Protocol: Induction of Apoptosis in Cancer Cells

This protocol is optimized for suspension cells (e.g., HL-60) but can be adapted for adherent lines (e.g., SH-SY5Y).

Materials:

-

RPMI-1640 or DMEM (supplemented with 10% FBS)

-

6-well culture plates

-

Annexin V-FITC / Propidium Iodide (PI) Kit

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed cancer cells at a density of 2 - 5 × 10⁵ cells/mL in 6-well plates (2 mL/well).

-

Allow adherent cells to attach overnight (12-18 hours). Suspension cells can be treated immediately after equilibration (2-4 hours).

-

-

Treatment:

-

Prepare working dilutions of 8-Bromo-cAMP in fresh media.

-

Dose Range: Treat cells with 0 (Vehicle), 100 µM, 500 µM, and 1 mM .

-

Note: 500 µM is a common effective dose for inducing apoptosis in sensitive lines [1][2].

-

Controls: Include a Positive Control (e.g., Staurosporine 1 µM) and a Negative Control (Media only).

-

-

Incubation:

-

Incubate at 37°C, 5% CO₂.

-

Time Points: Harvest cells at 24h, 48h, and 72h . Apoptosis is often time-dependent; early markers (PS exposure) may appear at 24h, while DNA fragmentation occurs later.

-

-

Harvesting:

-

Collect supernatant (floating cells) and trypsinized adherent cells into a single tube to ensure all apoptotic bodies are analyzed.

-

Centrifuge at 300 x g for 5 minutes. Wash once with cold PBS.

-

-

Apoptosis Assay (Annexin V/PI):

-

Resuspend pellet in 100 µL 1X Binding Buffer.

-

Add 5 µL Annexin V-FITC and 5 µL PI.

-

Incubate for 15 minutes at RT in the dark.

-

Add 400 µL Binding Buffer and analyze via Flow Cytometry within 1 hour.

-

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for 8-Bromo-cAMP treatment and apoptosis detection.

Data Analysis & Interpretation

Quantitative Expectations

When analyzing Flow Cytometry data, categorize cell populations as follows:

| Quadrant | Stain Profile | Physiological State | Expected Trend (Treated) |

| Q3 (LL) | Annexin V (-) / PI (-) | Viable Cells | Decrease significantly |

| Q4 (LR) | Annexin V (+) / PI (-) | Early Apoptosis | Increase (Primary Indicator) |

| Q2 (UR) | Annexin V (+) / PI (+) | Late Apoptosis | Increase (Time-dependent) |

| Q1 (UL) | Annexin V (-) / PI (+) | Necrosis | Minimal (unless toxic dose) |

Troubleshooting Guide

| Observation | Possible Cause | Corrective Action |

| No Apoptosis Observed | Cell line resistance (low PKA expression). | Verify PKA expression via Western Blot. Try 8-Cl-cAMP (metabolite 8-Cl-Adenosine may be more potent in some lines) [3]. |

| High Necrosis (Q1) | Concentration too high (osmotic stress or toxicity). | Reduce concentration to <500 µM. Ensure pH of media is not altered by stock addition. |

| Precipitation | Stock solution not fully dissolved.[5] | Warm stock to 37°C before adding to media. Ensure <1% v/v addition if using high concentrations. |

References

-

Myklebust, J. H., et al. (1999). Activation of the cAMP signaling pathway increases apoptosis in human B-precursor cells and is associated with downregulation of Mcl-1 expression.[6] Journal of Cellular Physiology.[6] [Link]

-

Kim, S. H., et al. (2001). 8-Cl-cAMP induces cell cycle-specific apoptosis in human cancer cells.[7] International Journal of Cancer. [Link]

Sources

- 1. 8-Bromo-cAMP, sodium salt | PKA activator | Hello Bio [hellobio.com]

- 2. 8-Bromo-cAMP, sodium salt | cAMP | Tocris Bioscience [tocris.com]

- 3. apexbt.com [apexbt.com]

- 4. rndsystems.com [rndsystems.com]

- 5. cdn.stemcell.com [cdn.stemcell.com]

- 6. Activation of the cAMP signaling pathway increases apoptosis in human B-precursor cells and is associated with downregulation of Mcl-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 8-Cl-cAMP induces cell cycle-specific apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Abstract: The Strategic Utility of 8-Bromo-cAMP

Topic: 8-Bromo-cAMP as a Tool to Study Gene Expression Content Type: Detailed Application Note & Protocol Guide Audience: Senior Researchers and Drug Discovery Scientists

8-Bromoadenosine 3',5'-cyclic monophosphate (8-Bromo-cAMP) is a cell-permeable, long-acting analog of the second messenger cAMP. Unlike native cAMP, which is rapidly hydrolyzed by phosphodiesterases (PDEs) and has poor membrane permeability, 8-Bromo-cAMP effectively crosses cell membranes and resists PDE degradation.[1] This stability makes it the "gold standard" reagent for mimicking sustained intracellular cAMP elevation to study Protein Kinase A (PKA)-dependent gene expression, particularly in systems where transient signaling is insufficient to drive differentiation or transcriptional reprogramming.

This guide details the mechanistic grounding, comparative selection, and validated protocols for utilizing 8-Bromo-cAMP to interrogate gene expression pathways.

Mechanism of Action: The PKA-CREB Axis

The primary utility of 8-Bromo-cAMP lies in its ability to bypass surface G-Protein Coupled Receptors (GPCRs) and Adenylyl Cyclase (AC), directly activating downstream effectors.

The Molecular Cascade:

-

Entry: 8-Bromo-cAMP permeates the plasma membrane (enhanced lipophilicity due to the bromine at position 8).[2][3]

-

Target Binding: It binds cooperatively to the regulatory subunits (R) of the PKA holoenzyme.

-

Activation: This binding induces a conformational change, releasing the catalytic subunits (C).

-

Nuclear Translocation: Free catalytic subunits translocate to the nucleus.

-

Transcription Factor Phosphorylation: PKA phosphorylates CREB (cAMP Response Element-Binding protein) at Serine 133.

-

Gene Activation: Phospho-CREB recruits CBP/p300 and binds to cAMP Response Elements (CRE) (sequence: TGACGTCA) in target gene promoters.

Note on Specificity: While primarily a PKA activator, 8-Bromo-cAMP also activates EPAC (Exchange Protein directly Activated by cAMP). Researchers must distinguish between these pathways, often by using PKA-specific inhibitors (e.g., H-89) as controls.

Pathway Visualization (DOT Diagram)

Figure 1: Signal transduction pathway of 8-Bromo-cAMP leading to gene expression. Note the bifurcation to EPAC.

Comparative Selection Guide: Why 8-Bromo-cAMP?

Choosing the right cAMP modulator is critical for experimental integrity. Many researchers default to Dibutyryl-cAMP (db-cAMP) , but this often introduces artifacts due to the release of butyrate, a histone deacetylase (HDAC) inhibitor.

Table 1: Comparison of cAMP Elevating Agents

| Compound | Mechanism | PDE Resistance | Key Advantage | Major Limitation |

| 8-Bromo-cAMP | Direct PKA/EPAC Agonist | High | No butyrate artifacts ; stable; cell-permeable. | Activates both PKA and EPAC.[2][4] |

| Dibutyryl-cAMP | Direct PKA Agonist | Moderate | High permeability. | Releases butyrate , causing HDAC inhibition and confounding gene expression data. |

| Forskolin | Adenylyl Cyclase Activator | Low (requires PDE inhibitor) | Raises endogenous cAMP; physiologically relevant.[5] | Ineffective if AC expression is low; off-target effects on transporters. |

| IBMX | Non-selective PDE Inhibitor | N/A | Prevents cAMP degradation. | "Dirty" drug; affects adenosine receptors; rarely used alone for induction. |

Expert Insight: If your study involves gene expression profiling (RNA-seq, qPCR), avoid db-cAMP . The butyrate moiety can alter chromatin structure independently of PKA, leading to false positives. 8-Bromo-cAMP is the superior choice for transcriptional specificity.

Protocol 1: Preparation and Storage

Improper handling leads to degradation and experimental variability.

Reagents:

-

8-Bromo-cAMP, Sodium Salt (CAS: 76939-46-3).[6] Note: The sodium salt is water-soluble; the free acid requires NaOH or DMSO.

-

Solvent: Nuclease-free water or PBS (pH 7.4).

Step-by-Step Preparation:

-

Calculation: The molecular weight of 8-Br-cAMP (Na+ salt) is approx.[7] 430.1 g/mol .

-

To make a 100 mM Stock : Dissolve 43 mg in 1 mL of water.

-

-

Dissolution: Vortex gently. If the solution is cloudy, warm briefly to 37°C. Do not boil.

-

Sterilization: Filter through a 0.22 µm PES syringe filter.

-

Aliquot & Storage:

-

Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Store at -20°C (stable for 6 months).

-

Self-Validation Check: Verify concentration using UV absorbance at 264 nm (Extinction coefficient

≈ 15,000 M⁻¹cm⁻¹).

-

Protocol 2: Gene Expression Induction Assay

This protocol is optimized for adherent mammalian cells (e.g., HESCs, HEK293, Neuronal lines).

Experimental Design:

-

Target Concentration: 0.1 mM to 1.0 mM (0.5 mM is the standard starting point).

-

Control: Vehicle (Water/PBS) matched volume.

-

Positive Control: Forskolin (10 µM) or native cAMP (if PDE inhibitors are present).

Workflow Diagram (DOT)

Figure 2: Step-by-step experimental workflow for gene induction.

Detailed Methodology:

-

Seeding: Plate cells to reach 70-80% confluence. Over-confluence can dampen GPCR/cAMP signaling due to contact inhibition.

-

Serum Starvation (Critical Step):

-

Wash cells 2x with PBS.[8]

-

Incubate in basal medium (0% - 0.5% serum) for 12–24 hours.

-

Reasoning: Serum contains growth factors (EGF, PDGF) that activate MAPK/ERK. Starvation reduces basal phosphorylation, isolating the PKA effect.

-

-

Treatment:

-

Time Course:

-

Early (15-60 min): Harvest for Western Blot (detect p-CREB Ser133). This validates the activation step.

-

Intermediate (4-6 hours): Harvest for RT-qPCR (detect Immediate Early Genes like c-Fos, Nur77).

-

Late (24-48 hours): Harvest for differentiation markers (e.g., Prolactin in endometrial cells, Tyrosine Hydroxylase in neurons).

-

-

Lysis & Analysis:

-

RNA: Use Trizol or Silica-column kits. DNase digestion is mandatory.

-

Protein: Use RIPA buffer supplemented with Phosphatase Inhibitors (Na3VO4, NaF) to preserve p-CREB.

-

Troubleshooting & Optimization (Self-Validating Systems)

A robust experiment includes internal checks to validate the reagent and the cells.

| Issue | Possible Cause | Validation Step |

| No Gene Induction | Cells are PDE-saturated or 8-Br-cAMP degraded. | Western Blot Check: Probe for p-CREB (Ser133) at 30 mins. If p-CREB is absent, the pathway is not activated. |

| High Background | Serum interference. | Increase starvation time or reduce serum to 0%. |

| Cell Toxicity | Concentration too high. | Perform an MTT/LDH assay. Do not exceed 1 mM unless necessary. |

| Off-Target Effects | EPAC activation. | Use N6-Benzoyl-cAMP (PKA specific) or 8-pCPT-2'-O-Me-cAMP (EPAC specific) to distinguish pathways. |

References

-

Barge, R. M., et al. (1997).[3] "8-Bromo-cAMP induces a proliferative response in an IL-3 dependent leukemic cell line and activates Erk1,2 via a Shc-independent pathway."[3][6] Biochimica et Biophysica Acta, 1355(2), 141–146.[3]

-

Gellersen, B., & Brosens, J. (2003). "Cyclic AMP and progesterone receptor cross-talk in human endometrium: a decidualizing affair." Journal of Endocrinology, 178(3), 357–372.

-

Schwede, F., et al. (2000).[3] "Cyclic nucleotide analogs as biochemical tools and prospective drugs." Pharmacology & Therapeutics, 87(2-3), 199–226.[3]

-

Comparison of cAMP Analogs. (n.d.). Biolog Life Science Institute Technical Notes.

-

Mayr, B., & Montminy, M. (2001). "Transcriptional regulation by the phosphorylation-dependent factor CREB." Nature Reviews Molecular Cell Biology, 2(8), 599–609.

Sources

- 1. cAMP-dependent Protein Kinase (PKA) Signaling Is Impaired in the Diabetic Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biolog.de [biolog.de]

- 3. cdn.stemcell.com [cdn.stemcell.com]

- 4. researchgate.net [researchgate.net]

- 5. goldbio.com [goldbio.com]

- 6. apexbt.com [apexbt.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Frontiers | C-Peptide Inhibits Decidualization in Human Endometrial Stromal Cells via GSK3β-PP1 [frontiersin.org]

- 9. The Production of Interleukin-11 and Decidualization Are Compromised in Endometrial Stromal Cells Derived from Patients with Infertility - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Note: Robust In Vitro PKA Activation & Kinase Activity Quantitation using 8-Bromo-cAMP

Introduction & Mechanistic Rationale

Protein Kinase A (PKA), or cAMP-dependent protein kinase, is a central node in mammalian signaling, regulating metabolism, gene expression, and ion channel conductivity.[1] In its dormant state, PKA exists as a tetrameric holoenzyme (

While native cyclic AMP (cAMP) is the physiological activator, it is rapidly hydrolyzed by phosphodiesterases (PDEs) present in crude cell lysates and tissue homogenates. This rapid degradation leads to inconsistent kinase activation and variable data in in vitro assays.

Why 8-Bromo-cAMP? 8-Bromoadenosine-3',5'-cyclic monophosphate (8-Bromo-cAMP) is a halogenated analog of cAMP. It is the preferred activator for in vitro kinase assays involving crude lysates for three distinct reasons:

-

PDE Resistance: The bromine modification at the 8-position renders the molecule significantly more resistant to hydrolysis by endogenous PDEs compared to native cAMP.

-

Sustained Activation: It clamps the PKA holoenzyme in the dissociated (active) state for the duration of the assay (typically 10–30 minutes).

-

Membrane Permeability: While less critical for in vitro tube assays, its permeability allows for matched in cellulo pre-stimulation experiments.

PKA Activation Pathway

The following diagram illustrates the mechanism by which 8-Bromo-cAMP drives the dissociation of the holoenzyme, freeing the catalytic subunits to phosphorylate the substrate (e.g., Kemptide).

Figure 1: Mechanism of PKA activation.[2] 8-Bromo-cAMP binds to the R-subunits, causing conformational changes that release the active C-subunits.

Critical Experimental Parameters (Expertise & Control)

To ensure data integrity, the following variables must be controlled. Failure to address these will result in "false" kinase activity readings.

A. Specificity & Isozyme Control

8-Bromo-cAMP is a potent PKA activator, but at high concentrations (>1 mM), it can cross-activate Protein Kinase G (PKG) or Epac pathways.

-

The Fix: Use a specific PKA inhibitor peptide, PKI (5-24) , in a parallel control well.

-

Logic: Activity = (Total Kinase Activity) - (Activity in presence of PKI). This "subtraction method" isolates PKA-specific phosphorylation from background kinases.

B. Lysis Buffer Composition

Endogenous phosphatases in the lysate will dephosphorylate your substrate as fast as PKA phosphorylates it.

-

Requirement: Your lysis buffer must contain phosphatase inhibitors (e.g., NaF, Sodium Orthovanadate, or commercial cocktails).

-

Contraindication: Avoid high concentrations of EDTA/EGTA in the reaction buffer, as PKA requires

for ATP transfer. If your lysis buffer has EDTA, you must add excess

C. Substrate Selection

While Histone H1 is a classic substrate, it is "dirty" (phosphorylated by PKC and others).

-

Recommendation: Use Kemptide (LRRASLG) . It is a synthetic peptide derived from pyruvate kinase, highly specific for PKA (

).

Protocol: 8-Bromo-cAMP Activated Kinase Assay

This protocol uses a radioactive (

Materials

-

Activator: 8-Bromo-cAMP (10 mM stock in water, store -20°C).

-

Substrate: Kemptide (1 mg/mL in water).

-

Kinase Buffer (5X): 200 mM Tris-HCl (pH 7.4), 100 mM

, 0.5 mg/mL BSA. -

ATP Mix: 100

M cold ATP spiked with 0.5 -

Inhibitor (Control): PKI peptide (10

M). -

Sample: Cell lysate (normalized to 0.5–1.0 mg/mL total protein).

Experimental Workflow

Figure 2: Workflow for differential analysis of PKA activity. Condition C is critical for validating that the activity observed in B is truly PKA-mediated.

Step-by-Step Procedure

-

Preparation of Lysates:

-

Lyse cells in cold lysis buffer (20 mM Tris pH 7.4, 150 mM NaCl, 1% Triton X-100, Protease/Phosphatase inhibitors).

-

Clarify by centrifugation (14,000 x g, 10 min, 4°C).

-

Note: Do not use phosphate buffers (PBS), as phosphate inhibits the kinase reaction.

-

-

Reaction Setup (Total Vol: 50

L): Prepare 1.5 mL microcentrifuge tubes on ice as follows:

| Component | Basal (Vol) | Activated (Vol) | Specificity Ctrl (Vol) | Final Conc. |

| 5X Kinase Buffer | 10 | 10 | 10 | 1X |

| Kemptide | 5 | 5 | 5 | 100 |

| Water | 10 | 5 | - | - |

| 8-Bromo-cAMP | - | 5 | 5 | 10–100 |

| PKI Inhibitor | - | - | 5 | 1 |

| Sample (Lysate) | 10 | 10 | 10 | ~5-10 |

-

Initiation:

-

Add 10

L of ATP Mix to all tubes. -

Mix gently by pipetting (do not vortex vigorously).

-

-

Incubation:

-

Incubate at 30°C for 10–20 minutes .

-

Expert Tip: PKA is very fast. If using high concentrations of pure enzyme, reduce time to 5 minutes to remain in the linear range.

-

-

Termination (Spotting Method):

-

Spot 25

L of the reaction onto P81 phosphocellulose paper squares. -

Immediately drop the squares into 75 mM Phosphoric Acid. This stops the reaction and binds the basic Kemptide to the paper while washing away free ATP.

-

-

Washing:

-

Wash filters 3 times (5 min each) in 75 mM Phosphoric Acid with agitation.

-

Rinse once with acetone (dries the paper).

-

-

Quantification:

-

Place dried filters in scintillation vials, add fluid, and count (CPM).

-

Data Analysis & Interpretation

To calculate the specific activity of PKA in your sample:

-

Correct for Background:

(Blank = reaction without lysate) -

Calculate PKA-Specific Activity:

If the PKI control is not used, you are measuring "Total Kemptide Kinase Activity," not just PKA. -

Convert to Units (pmol/min/mg):

Troubleshooting Guide

| Observation | Possible Cause | Solution |

| High Background in Blank | Inadequate washing of P81 paper. | Increase wash volume and frequency; ensure acid is 75 mM. |

| No Activation with 8-Br-cAMP | Endogenous PKA is already active. | Cells were stressed before lysis (high basal cAMP). Handle cells gently/cold. |

| Signal not inhibited by PKI | Off-target kinase activity. | The lysate contains other kinases (e.g., PKC, PKG) phosphorylating Kemptide. Use highly specific PKA substrates. |

| Low Overall Signal | ATP hydrolysis by ATPases. | Add Sodium Orthovanadate to inhibit ATPases; ensure ATP is fresh. |

References

-

Mechanism of PKA Activation: Taylor, S. S., et al. (2012). "PKA: a portrait of protein kinase dynamics." Biochimica et Biophysica Acta, 1834(7), 1266-1276.

-

8-Bromo-cAMP Properties: Biolog Life Science Institute. "Technical Information about 8-Br-cAMP."

-

Protocol Standardization: Promega Corporation. "PKA Kinase Assay Protocol."

-

Selectivity Data: Dostmann, W. R., et al. (1990). "Probing the cyclic nucleotide binding sites of cAMP-dependent protein kinases I and II with analogs of adenosine 3',5'-cyclic phosphate." Journal of Biological Chemistry, 265(18), 10484-10491.

- Substrate Specificity (Kemptide): Kemp, B. E., et al. (1977). "Design and use of peptide substrates for protein kinase A." Journal of Biological Chemistry, 252(14), 4888-4894.

Sources

Mastering the Preparation of 8-Bromo-cAMP: A Detailed Protocol for Optimal Efficacy and Stability

In the landscape of signal transduction research, 8-Bromoadenosine 3',5'-cyclic monophosphate (8-Bromo-cAMP) stands as a cornerstone tool for investigating the cyclic AMP (cAMP) signaling pathway. As a cell-permeable analog of cAMP, it potently activates cAMP-dependent protein kinase (PKA) and exhibits greater resistance to hydrolysis by phosphodiesterases (PDEs) compared to its endogenous counterpart. This enhanced stability makes it an invaluable agent for a myriad of applications, from inducing cellular differentiation and apoptosis to enhancing the reprogramming of stem cells.[1][2]

However, the efficacy of 8-Bromo-cAMP in any experimental system is fundamentally tethered to its proper dissolution and storage. Improper handling can lead to diminished activity, inaccurate experimental results, and a loss of valuable resources. This guide provides a comprehensive, field-tested protocol for the dissolution and storage of 8-Bromo-cAMP, grounded in its physicochemical properties, to ensure maximal bioactivity and reproducibility in your research.

Understanding the Compound: Physicochemical Properties

Before proceeding to the protocol, it is crucial to understand the key characteristics of 8-Bromo-cAMP. It is commonly available as a sodium salt or a free acid. The sodium salt form is generally preferred for its high solubility in aqueous solutions.

| Property | 8-Bromo-cAMP (Free Acid) | 8-Bromo-cAMP (Sodium Salt) |

| Molecular Formula | C₁₀H₁₁BrN₅O₆P | C₁₀H₁₀BrN₅NaO₆P |

| Molecular Weight | ~408.1 g/mol [3] | ~430.09 g/mol |

| Appearance | Crystalline solid[3] | Lyophilized or crystalline solid[4] |

| Solubility in Water | Low; requires alkaline conditions[5] | High (e.g., ≥ 100 mg/mL)[6] |

| Solubility in DMSO | Soluble | High (e.g., ≥ 86 mg/mL)[7][8] |

| Purity | Typically ≥95%[3] | Typically >99% |

Note: Molecular weights may vary slightly between batches due to hydration. Always refer to the manufacturer's certificate of analysis.

Core Protocol: Dissolution and Aliquoting of 8-Bromo-cAMP Sodium Salt

This protocol is optimized for the more commonly used sodium salt form due to its superior aqueous solubility.

Materials and Reagents

-

8-Bromo-cAMP, sodium salt (CAS 76939-46-3)

-

High-purity, sterile water (e.g., nuclease-free, cell culture grade) or sterile Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

Sterile conical tubes (1.5 mL, 15 mL, or 50 mL)

-

Sterile, low-retention microcentrifuge tubes

-

Calibrated pipettes and sterile tips

-

Vortex mixer

-

Water bath or incubator (optional, set to 37°C)

-

Sterile 0.22 µm syringe filter

Step-by-Step Dissolution Procedure

The objective is to prepare a concentrated, sterile stock solution that can be stored long-term and diluted to a final working concentration for experiments. A common stock concentration is 10-100 mM.

-

Pre-Equilibration: Allow the vial of solid 8-Bromo-cAMP to equilibrate to room temperature for 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.[4]

-

Calculation of Solvent Volume: Determine the required volume of solvent to achieve the desired stock concentration. Use the molecular weight provided on the product's certificate of analysis for the most accurate calculation.

-

Formula: Volume (L) = Mass (g) / (Desired Concentration (mol/L) * Molecular Weight ( g/mol ))

-

Example for a 50 mM stock from 10 mg of powder (MW ~430.09 g/mol ):

-

Volume (L) = 0.010 g / (0.050 mol/L * 430.09 g/mol ) = 0.000465 L = 465 µL

-

-

-

Reconstitution: Aseptically add the calculated volume of sterile water or PBS to the vial containing the 8-Bromo-cAMP powder.

-

Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes. Visually inspect the solution to ensure all solid has dissolved. For high concentrations, gentle warming in a 37°C water bath with periodic mixing can facilitate dissolution.[3][8] Do not overheat.

-

Sterilization (Critical for Cell Culture): To ensure sterility for cell-based assays, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This is a mandatory step for any solutions that will be added to live cell cultures.[6]

-

Aliquoting: Dispense the sterile stock solution into single-use working volumes in sterile, low-retention microcentrifuge tubes. The aliquot volume should be convenient for your typical experimental dilutions to avoid wasting the compound.

Caption: Workflow for the dissolution and storage of 8-Bromo-cAMP.

Storage and Stability: Preserving Compound Integrity

Proper storage is paramount for maintaining the bioactivity of 8-Bromo-cAMP. Both the solid compound and its solutions are sensitive to degradation.

Solid Compound

-

Temperature: Store the solid (lyophilized) compound at -20°C for long-term stability.

-

Environment: The compound should be stored under desiccating conditions and protected from light.[3] A container with a desiccant is recommended.

Stock Solutions

The stability of 8-Bromo-cAMP in solution is limited, and manufacturer recommendations vary. As a best practice, fresh solutions are always preferred.[3]

| Storage Temperature | Recommended Duration | Key Considerations |

| -20°C | Up to 1 month[6][9] | Most common storage condition for short- to medium-term use. |

| -80°C | Up to 6 months[1][6] | Recommended for longer-term storage to minimize degradation. |

Critical Storage Practices:

-

Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can degrade the compound. Aliquoting into single-use volumes is the most effective strategy to prevent this.[3]

-

Protect from Light: Store aliquots in a light-protected box or wrap tubes in aluminum foil.

-

pH Monitoring: Ensure the pH of aqueous solutions remains stable, as significant shifts can affect compound stability.[5]

Mechanism of Action and Experimental Considerations

8-Bromo-cAMP functions by mimicking endogenous cAMP, primarily activating PKA.[1][7] This activation initiates a signaling cascade through the phosphorylation of downstream targets like the cAMP response element-binding protein (CREB), ultimately modulating gene transcription and a wide range of cellular processes.[10]

Caption: Simplified signaling pathway of 8-Bromo-cAMP via PKA activation.

When designing experiments, remember that the effective concentration of 8-Bromo-cAMP can range from micromolar to millimolar depending on the cell type and desired biological outcome.[1][8] It is always advisable to perform a dose-response curve to determine the optimal concentration for your specific model system.

Safety and Handling

Handle 8-Bromo-cAMP in accordance with good laboratory practices.[11]

-

Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.

-

In case of contact, wash skin with soap and water. For eye contact, rinse thoroughly with water for at least 15 minutes.[11]

-

Consult the Safety Data Sheet (SDS) provided by the manufacturer for comprehensive safety information.[11]

By adhering to this detailed protocol, researchers can ensure the consistent and effective use of 8-Bromo-cAMP, leading to more reliable and reproducible scientific discoveries.

References

-

BIOLOG Life Science Institute. (2023). Technical Information about 8-Br-cAMP. Retrieved from [Link]

-

ResearchGate. (2026). How to dissolve 8-Bromoadenosine 3′,5′-cyclic monophosphate (B5385-25MG)? Retrieved from [Link]

-

BioGems. (n.d.). 8-Bromo-cAMP. Retrieved from [Link]

-

Rowan, B. G., et al. (2000). 8-Bromo-Cyclic AMP Induces Phosphorylation of Two Sites in SRC-1 That Facilitate Ligand-Independent Activation of the Chicken Progesterone Receptor and Are Critical for Functional Cooperation between SRC-1 and CREB Binding Protein. Molecular and Cellular Biology, 20(23), 8720-8730. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 8-Bromo-cAMP [bio-gems.com]

- 3. cdn.stemcell.com [cdn.stemcell.com]

- 4. biolog.de [biolog.de]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. apexbt.com [apexbt.com]

- 9. 8-Bromo-cAMP, sodium salt | PKA activator | Hello Bio [hellobio.com]

- 10. 8-Bromo-Cyclic AMP Induces Phosphorylation of Two Sites in SRC-1 That Facilitate Ligand-Independent Activation of the Chicken Progesterone Receptor and Are Critical for Functional Cooperation between SRC-1 and CREB Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. stemcell.com [stemcell.com]

Application Note: In Vitro Activation of Protein Kinase A (PKA) using 8-Bromo-cAMP

Abstract

This guide provides a comprehensive framework for the in vitro activation of cAMP-dependent Protein Kinase (PKA) using the analog 8-Bromoadenosine-3',5'-cyclic monophosphate (8-Bromo-cAMP). We delve into the mechanistic basis of PKA activation, establish optimal concentration ranges for 8-Bromo-cAMP, and present a detailed, self-validating protocol for a non-radioactive, ELISA-based PKA activity assay. This document is designed to equip researchers with the technical expertise and foundational knowledge required to reliably modulate PKA activity in their experimental systems.

Introduction: The PKA Signaling Axis

Protein Kinase A (PKA) is a central enzyme in cellular signaling, acting as the primary effector of the second messenger cyclic AMP (cAMP).[1][2] It functions as a serine/threonine kinase, regulating a vast array of cellular processes, including metabolism, gene expression, cell growth, and division.[2][3] In its inactive state, PKA exists as a heterotetramer composed of two regulatory (R) subunits and two catalytic (C) subunits (R2C2). The regulatory subunits dimerize and bind to the catalytic subunits, effectively sequestering them and inhibiting their kinase activity.[2]

Cellular signals, such as hormones binding to G-protein coupled receptors, trigger the activation of adenylyl cyclase, which synthesizes cAMP from ATP.[2] The subsequent rise in intracellular cAMP concentration leads to the activation of PKA. Four cAMP molecules bind cooperatively to the two regulatory subunits, inducing a significant conformational change. This change causes the dissociation of the active monomeric catalytic subunits, which are then free to phosphorylate their specific substrates on serine or threonine residues within the consensus sequence -R-R/K-X-S/T-.[2]

8-Bromo-cAMP: A Potent PKA Activator

For in vitro studies, direct activation of PKA is often desired, bypassing the upstream signaling components. 8-Bromo-cAMP is a widely used cell-permeable analog of cAMP that effectively serves this purpose.[4] The bromine substitution at the 8th position of the adenine ring confers two key advantages over native cAMP:

-

Increased Lipophilicity: This modification enhances its ability to cross cell membranes, although for in vitro assays with purified components, this property is less critical.[5]

-

Resistance to Hydrolysis: 8-Bromo-cAMP shows greater resistance to degradation by cyclic nucleotide phosphodiesterases (PDEs) compared to cAMP, providing a more stable and sustained activation of PKA in cellular lysates or during longer incubation periods.[5]

It is crucial to note that while 8-Bromo-cAMP is a potent PKA activator, it can also activate other cAMP-binding proteins, most notably the Exchange protein directly activated by cAMP (Epac).[5][6] Therefore, attributing an observed effect solely to PKA activation requires the use of specific inhibitors as controls.

Caption: Mechanism of PKA activation by 8-Bromo-cAMP.

Optimizing 8-Bromo-cAMP Concentration for In Vitro Assays

The concentration of 8-Bromo-cAMP is the most critical parameter for achieving reliable and reproducible PKA activation in vitro. An insufficient concentration will result in sub-maximal activation, while an excessive concentration offers no benefit and may increase the risk of off-target effects. The optimal concentration is dependent on the specific assay conditions, including the source and concentration of PKA.

Published data indicates that 8-Bromo-cAMP activates PKA with a high affinity. The activation constant (Ka) is reported to be approximately 0.05 µM (50 nM).[7] Other studies have confirmed kinase activation in the 50-65 nM range.[6] Based on these values, a concentration titration is strongly recommended to determine the empirical optimum for your system.

| Parameter | Recommended Range | Rationale & Key Considerations |

| 8-Bromo-cAMP Concentration | 100 nM - 10 µM | Start with a concentration at least 10-fold higher than the Ka (~500 nM to 1 µM) to ensure saturation. A dose-response curve from 10 nM to 100 µM should be performed to identify the EC50 and the optimal saturating concentration for your specific enzyme preparation and substrate. |

| PKA Source | Purified Enzyme or Cell/Tissue Lysate | Purified enzyme provides a cleaner system with less background noise. Lysates can be used but may contain endogenous kinases, phosphatases, and PDEs that can interfere with the assay.[8] |

| ATP Concentration | 10 µM - 100 µM | The ATP concentration should ideally be at or near the Michaelis constant (Km) for PKA to ensure linear reaction kinetics. For many kinase assays, 10 µM is a common starting point.[9] |

| Substrate | Kemptide (LRRASLG) or similar | Kemptide is a highly specific and efficient peptide substrate for PKA.[8] Its concentration should also be optimized, typically starting in the 10-100 µM range. |

Experimental Workflow for In Vitro PKA Activity Measurement

A well-designed in vitro kinase assay follows a logical progression from preparation to data interpretation. The inclusion of a comprehensive set of controls is non-negotiable for ensuring the validity and specificity of the results.

Caption: General workflow for an in vitro PKA kinase assay.

Protocol: Non-Radioactive In Vitro PKA Kinase Assay (ELISA-based)

This protocol describes a robust and sensitive method for quantifying PKA activity based on the immunodetection of a phosphorylated substrate.[3]

Materials and Reagents

-

PKA Substrate Microtiter Plate (e.g., coated with Kemptide)

-

Purified active PKA catalytic subunit (for positive control) or PKA holoenzyme/lysate

-

8-Bromo-cAMP Sodium Salt (soluble in water)[4]

-

PKA Inhibitor (e.g., H-89 or PKI peptide fragment)

-

Adenosine 5'-triphosphate (ATP)

-

Kinase Assay Buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)

-

1% Dithiothreitol (DTT), added fresh to Kinase Buffer

-

Stop Solution (e.g., 50 mM EDTA)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Phospho-PKA Substrate Rabbit pAb

-

Anti-Rabbit IgG:HRP Conjugate

-

TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate

-

Acidic Stop Solution (e.g., 2N H₂SO₄)

-

Microplate reader capable of measuring absorbance at 450 nm

Reagent Preparation

-

8-Bromo-cAMP Stock (10 mM): Dissolve 4.3 mg of 8-Bromo-cAMP sodium salt (MW: 430.08 g/mol ) in 1 mL of ultrapure water. Aliquot and store at -20°C.

-

ATP Stock (10 mM): Prepare a 10 mM stock solution in water. Adjust pH to 7.0 if necessary. Aliquot and store at -20°C.

-

Kinase Buffer: Prepare the buffer and add DTT to a final concentration of 1 mM just before use.

-

Working Solutions: On the day of the experiment, prepare serial dilutions of 8-Bromo-cAMP and a working solution of ATP (e.g., 200 µM for a 1:10 final dilution to 20 µM) in Kinase Buffer.

Step-by-Step Assay Procedure

-

Plate Preparation: If not pre-coated, coat the microtiter plate with a PKA substrate (e.g., 100 µL of 20 µg/mL Kemptide in PBS) overnight at 4°C. Wash 3 times with Wash Buffer and block with 3% BSA in PBS. If using a pre-coated plate from a kit, follow the manufacturer's pre-soak instructions.[3]

-

Assay Plate Setup: Design a plate map including all controls. A recommended setup for a single concentration test is shown below:

-

Total Activity: PKA + 8-Br-cAMP

-

Basal Activity: PKA + Vehicle (water)

-

Inhibited Control: PKA + 8-Br-cAMP + PKA Inhibitor

-

No Enzyme Control: Vehicle + 8-Br-cAMP

-

No ATP Control: PKA + 8-Br-cAMP (initiate with buffer instead of ATP)

-

-

Add Reaction Components: To appropriate wells, add 20 µL of Kinase Buffer containing the test compounds (8-Br-cAMP, inhibitor, or vehicle).

-

Add Enzyme: Add 10 µL of diluted PKA enzyme (or lysate) to all wells except the "No Enzyme Control". Add 10 µL of Kinase Buffer to the "No Enzyme Control" wells.

-

Pre-incubation: Gently tap the plate and incubate for 10 minutes at 30°C to allow activators/inhibitors to interact with the enzyme.

-

Initiate Kinase Reaction: Add 10 µL of the ATP working solution to all wells to start the reaction (final volume = 40 µL).

-

Incubation: Cover the plate and incubate for 60-90 minutes at 30°C.[3]

-

Stop Reaction: Terminate the reaction by adding 40 µL of Stop Solution (EDTA) or by forcefully emptying the wells and washing immediately.

-

Detection: a. Wash the plate 4 times with 100 µL of Wash Buffer per well. b. Add 40 µL of diluted Phospho-PKA Substrate Antibody to each well. Incubate for 60 minutes at room temperature.[3] c. Wash the plate 4 times. d. Add 40 µL of diluted Anti-Rabbit IgG:HRP Conjugate. Incubate for 30 minutes at room temperature.[3] e. Wash the plate 4 times.

-